molecular formula C18H19N3O2 B2759798 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea CAS No. 898443-75-9

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea

Cat. No.: B2759798
CAS No.: 898443-75-9
M. Wt: 309.369
InChI Key: WFTQMKBYBLBAOS-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-phenylurea
  • 1-(2-Methoxyphenyl)-3-phenylurea
  • 1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)20-18(22)21(17-12-7-13-19-17)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTQMKBYBLBAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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